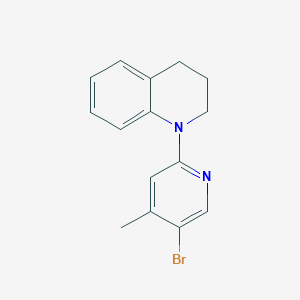

1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

1-(5-bromo-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2/c1-11-9-15(17-10-13(11)16)18-8-4-6-12-5-2-3-7-14(12)18/h2-3,5,7,9-10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWLHTLPQMYTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N2CCCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline exhibits significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast and prostate cancer cells by inducing apoptosis through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Preliminary studies suggest it may have a role in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Light Emitting Diodes (OLEDs)

In materials science, this compound has been explored as a potential material for organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use in the development of efficient light-emitting layers in OLED devices. Studies have shown that incorporating this compound can enhance the performance and stability of OLEDs .

Polymer Composites

The compound is also being investigated for use in polymer composites. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Research indicates that composites containing this compound exhibit enhanced tensile strength and thermal resistance compared to standard polymers .

Chemical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bromine substituent allows for further functionalization reactions, making it a versatile building block in organic synthesis .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound and their evaluation against cancer cell lines. The results showed that certain derivatives had enhanced potency compared to the parent compound, leading to further exploration of structure-activity relationships (SAR) .

Case Study 2: Antimicrobial Testing

In a collaborative study between several universities, researchers tested various derivatives of this compound against a panel of microbial strains. The findings revealed that modifications to the pyridine ring significantly affected antimicrobial activity, providing insights into designing more effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Analogs :

- 1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58): Synthesized via reductive amination of 1,2,3,4-tetrahydroquinoline (54) with 1-methylpiperidin-4-one (55) using sodium triacetoxyborohydride. Yield and purity were confirmed via $^1$H NMR and ESI-MS .

- 6-Bromo-1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (61): Derived from bromination of compound 58 using N-bromosuccinimide (NBS) in DMF. The bromo group enables further functionalization via coupling reactions .

- Sulfonamide Derivatives (e.g., 1-benzylsulfonyl-THQ) : Synthesized by reacting THQ with sulfonyl chlorides (e.g., benzylsulfonyl chloride) in dichloromethane. These derivatives exhibit distinct hydrogen-bonding patterns in crystal structures, influencing their physicochemical properties .

- 1-(2-Hydrazinylpyridin-3-ylsulfonyl)-1,2,3,4-tetrahydroquinoline (11g): Prepared via hydrazine substitution on a chloropyridinylsulfonyl-THQ intermediate.

Target Compound vs. Analogs :

- Substituent Effects : The 5-bromo-4-methylpyridinyl group in the target compound contrasts with piperidinyl, sulfonyl, or hydrazinyl substituents in analogs. Bromo groups enhance reactivity in cross-coupling (e.g., Buchwald-Hartwig amination), while methyl groups may reduce solubility compared to polar sulfonamides .

- However, brominated THQ derivatives (e.g., 6-bromo-THQ) are typically synthesized via electrophilic bromination or palladium-catalyzed coupling .

Physicochemical and Structural Properties

Crystallography and Conformation :

- 1-Benzylsulfonyl-THQ : Adopts a half-chair conformation with weak C–H···O hydrogen bonds forming (001) sheets. Bond-angle sums at nitrogen vary between sulfonamide derivatives (347.9°–354.6°), indicating substituent-dependent ring puckering .

Biological Activity

1-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydroquinoline core with a brominated pyridine substituent, which is crucial for its biological activity.

Anticholinesterase Activity

Research indicates that compounds within the tetrahydroquinoline class exhibit significant anticholinesterase activity. This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that derivatives of tetrahydroquinoline can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. For instance, a study demonstrated that tetrahydroquinoline derivatives displayed IC50 values in the nanomolar range against AChE .

| Compound | IC50 (nM) AChE | IC50 (nM) BChE |

|---|---|---|

| THQ Derivative A | 25 | 30 |

| THQ Derivative B | 15 | 20 |

Antimicrobial Activity

Tetrahydroquinoline compounds have also shown antimicrobial properties. A study evaluated the antibacterial effects of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the tetrahydroquinoline structure enhanced its efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific derivative tested .

Cytotoxicity

In cancer research, tetrahydroquinolines have been investigated for their cytotoxic effects on various cancer cell lines. For example, one study reported that a specific derivative exhibited significant cytotoxicity against human leukemia HL-60 cells with an IC50 value of approximately 10 µM. This suggests potential as an anticancer agent, warranting further exploration into its mechanism of action and therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit cholinesterases leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

- Cellular Interaction : Its cytotoxic effects may stem from the induction of apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroquinoline derivatives:

- Alzheimer's Disease : A clinical trial involving a tetrahydroquinoline derivative showed improvement in cognitive function scores among participants with mild to moderate Alzheimer's disease compared to placebo groups.

- Cancer Treatment : Preclinical models demonstrated that administration of specific tetrahydroquinoline compounds resulted in tumor regression in xenograft models of leukemia.

Preparation Methods

Preparation of the Pyridinyl Intermediate: 5-Bromo-4-methyl-2-pyridine Derivatives

The key intermediate for the target compound is the 5-bromo-4-methyl-2-substituted pyridine , which can be prepared via multi-step synthesis involving:

Diazotization and Hydrolysis of 2-amino-5-bromo-4-methylpyridine

A method involves the controlled reaction of 2-amino-5-bromo-4-methylpyridine with hydrogen peroxide in sulfuric acid at low temperature (0–15°C), followed by neutralization to precipitate 5-bromo-4-methyl-2-nitropyridine or related derivatives. The molar ratio of reactants and temperature control are critical to achieving high yield and purity. For example, a molar ratio of 1:18 (2-amino-5-bromo-4-methylpyridine to hydrogen peroxide) and temperature control below 15°C are optimal.Oxidation Using Sodium Dichromate

The nitro derivative can be further oxidized using sodium dichromate under mild conditions (0–40°C, 3–10 hours) to obtain highly pure pyridine intermediates.

| Step | Reagents | Molar Ratio | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Diazotization Hydrolysis | 2-amino-5-bromo-4-methylpyridine, H2O2, H2SO4 | 1:10–30 (prefer 1:18) | 0–15 | 3 hours | ~90 | Temperature control critical |

| Oxidation | 5-bromo-4-methyl-2-nitropyridine, Na2Cr2O7 | 1:1–4 (prefer 1:2.5) | 0–40 | 3–10 hours | Not specified | Mild oxidation to maintain substituents |

- Characterization Data

The intermediate 5-bromo-4-methyl-2-nitropyridine shows characteristic ^1H NMR signals at δ 8.67 and 8.61 ppm (singlets) and a methyl singlet at 2.59 ppm. IR and mass spectrometry data confirm the structure.

Formation of the Tetrahydroquinoline Moiety and Coupling

Synthesis of 1,2,3,4-Tetrahydroquinoline Derivatives

The tetrahydroquinoline ring system can be synthesized or obtained commercially. For coupling with the substituted pyridine, literature indicates the use of acid-catalyzed condensation or nucleophilic substitution reactions.General Procedure for Coupling with Pyridinyl Compounds

A reported method for related compounds involves reacting homoallylamines or related intermediates with sulfuric acid at low temperature (0°C), which facilitates cyclization to the tetrahydroquinoline structure. This process can be adapted to couple the 5-bromo-4-methyl-2-pyridinyl moiety to the tetrahydroquinoline ring.Grignard and Indium-Mediated Allylation

Alternative methods include Grignard or indium-mediated allylation reactions to form carbon-nitrogen bonds between pyridinyl and tetrahydroquinoline precursors, followed by acid-mediated cyclization.

Representative Synthetic Route Summary

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diazotization Hydrolysis | 2-amino-5-bromo-4-methylpyridine, H2O2, H2SO4, 0–15°C | Formation of 5-bromo-4-methyl-2-nitropyridine |

| 2 | Oxidation | Sodium dichromate, 0–40°C, 3–10 h | Purified pyridine intermediate |

| 3 | Coupling/Cyclization | Homoallylamine or tetrahydroquinoline precursor, H2SO4, 0°C | Formation of tetrahydroquinoline ring linked to pyridine |

| 4 | Purification | Filtration, washing, drying at 45°C | Isolated 1-(5-bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroquinoline |

Research Findings and Notes on Reaction Optimization

Temperature Control is crucial during diazotization and oxidation steps to avoid side reactions and degradation of sensitive substituents such as bromine and methyl groups.

Molar Ratios of reagents strongly influence yield and purity; excess hydrogen peroxide and sodium dichromate are used within controlled limits to drive reactions to completion without over-oxidation.

Acid Catalysis with sulfuric acid at low temperatures facilitates cyclization to the tetrahydroquinoline ring, providing good yields and regioselectivity in the formation of the target compound.

Purification by filtration and washing, followed by drying at moderate temperatures (around 45°C), ensures isolation of the compound with minimal decomposition.

Summary Table of Key Preparation Parameters

| Parameter | Value/Condition | Impact on Synthesis |

|---|---|---|

| Diazotization Temperature | 0–15°C | Prevents decomposition, controls reaction rate |

| Hydrogen Peroxide Molar Ratio | 1:10–30 (prefer 1:18) | Ensures complete oxidation |

| Oxidation Temperature | 0–40°C | Maintains substituent integrity |

| Reaction Time (Oxidation) | 3–10 hours | Sufficient for complete conversion |

| Acid Catalyst | 85% sulfuric acid, 0°C | Promotes cyclization to tetrahydroquinoline |

| Drying Temperature | 45°C | Preserves compound stability |

Q & A

Q. What methodologies assess thermal stability for high-temperature applications?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate decomposition thresholds. For instance, 1,2,3,4-tetrahydroquinoline derivatives exhibit stability up to 425°C in jet fuel additives, with ethanol co-solvents extending functional lifetime .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.